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Compound of Interest

Compound Name: P34cdc2 Kinase Fragment

Cat. No.: B12393431

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of P34cdc2 kinase
antibodies in Western blot analysis. P34cdc2, also known as Cyclin-Dependent Kinase 1
(CDK1), is a key serine-threonine protein kinase that plays a crucial role in regulating the cell
cycle, particularly the G2/M phase transition.[1][2][3] Accurate detection and quantification of
P34cdc2 are essential for studies in cancer biology, cell cycle regulation, and drug
development targeting cell division.

Summary of Quantitative Data for Western Blot
Analysis

For optimal and reproducible results, it is critical to optimize experimental conditions. The
following table summarizes recommended starting concentrations and other quantitative
parameters for Western blot analysis of P34cdc2, based on information from various antibody
suppliers.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12393431?utm_src=pdf-interest
https://www.rockland.com/categories/primary-antibodies/cdc2-p34-antibody-200-301-160/
https://www.bosterbio.com/anti-cdc2-p34-antibody-a30951-boster.html
https://www.2bscientific.com/products/rockland-inc/200-301-160/cdc2-p34-antibody
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Parameter

Recommendation

Source(s)

Primary Antibody Dilution

1:250 - 1:5,000 (optimization

required)

[2](3]

A starting dilution of 1:1,000 is

[21[3][4]
commonly used.
For purified antibodies, a
starting concentration of 1 5]

pg/ml is suggested if no

dilution is provided.

Secondary Antibody Dilution

1:5,000 - 1:30,000

[3]

Protein Load per Lane

10 - 50 pug of total cell lysate

[3](6]

Positive Controls

HelLa, MCF-7, Jurkat, HEK293,
Ab549, HL-60, Raiji, K-562, or
human colon carcinoma cell

lysates

(1112131071

Negative Control

LEP fibroblast cell lysate

[1](2]

Observed Molecular Weight

~34 kDa

[11(31[7]

P34cdc2 Signaling Pathway

P34cdc2 (CDK1) is a central regulator of the cell cycle. Its activation is a tightly controlled

process involving association with cyclins and a series of phosphorylation and

dephosphorylation events. The kinase activity of P34cdc?2 is negatively regulated by

phosphorylation at Threonine-14 and Tyrosine-15, and positively regulated by phosphorylation

at Threonine-161.[8][9] The critical step for mitotic entry is the dephosphorylation of Thr14 and
Tyrl5 by the cdc25 phosphatase.[10]
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Cyclin B Association
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Thrl4, Tyrl5 (Activating)

Phosphorylates
Thri61 (Activating)
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P34cdc2 (CDK1) activation pathway.

Experimental Workflow for Western Blot Analysis of
P34cdc2

The following diagram outlines the key steps for performing a Western blot to detect P34cdc2.
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1. Sample Preparation
(Cell Lysis)

A4

2. Protein Quantification
(e.g., BCA Assay)

A4

3. Sample Denaturation
(Laemmli Buffer, 95-100°C for 5 min)

Y

4. SDS-PAGE
(Protein Separation by Size)

Y

5. Protein Transfer
(to PVDF or Nitrocellulose Membrane)

A4

6. Blocking
(5% non-fat milk or BSA in TBST)

A4

7. Primary Antibody Incubation
(Anti-P34cdc2, 4°C overnight)

8. Washing
(TBST)

Y

9. Secondary Antibody Incubation
(HRP-conjugated, 1 hour at RT)

Y

10. Washing
(TBST)

A4

11. Detection
(ECL Substrate)

A4

12. Imaging
(Chemiluminescence Detector)
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Western blot workflow for P34cdc2 detection.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b12393431?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393431?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Detailed Protocol for Western Blot Analysis of
P34cdc2

This protocol provides a detailed methodology for the detection of P34cdc2 in cell lysates.
. Reagents and Buffers

RIPA Lysis Buffer: 150 mM NacCl, 1% NP-40 or Triton X-100, 0.5% sodium deoxycholate,
0.1% SDS, 50 mM Tris, pH 8.0.[6] Store at 4°C.

Protease and Phosphatase Inhibitor Cocktail: Add to lysis buffer immediately before use.
Phosphate Buffered Saline (PBS): pH 7.4.

2x Laemmli Sample Buffer: 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004%
bromophenol blue, 0.125 M Tris-HCI, pH 6.8.[11]

Tris-Glycine-SDS Running Buffer (10x): 250 mM Tris, 1.92 M glycine, 1% SDS.

Transfer Buffer (10x): 250 mM Tris, 1.92 M glycine. For 1x Transfer Buffer, add 20%
methanol.

TBST (Tris-Buffered Saline with Tween 20): 20 mM Tris-HCI, 150 mM NacCl, 0.1% Tween 20,
pH 7.6.

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.
Primary Antibody Dilution Buffer: 5% BSA in TBST.
Secondary Antibody Dilution Buffer: 5% non-fat dry milk in TBST.
. Sample Preparation
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[11]

Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with protease and
phosphatase inhibitors (1 mL per 1077 cells).[11]
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Scrape the adherent cells using a cold cell scraper and transfer the cell suspension to a pre-
cooled microcentrifuge tube.[11]

Incubate on ice for 30 minutes with occasional vortexing.[12]

Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[11]

Carefully transfer the supernatant to a new pre-cooled tube, avoiding the pellet. This is the
total protein extract.

. Protein Quantification

Determine the protein concentration of the supernatant using a standard protein assay (e.g.,
BCA or Bradford assay).

Based on the concentration, calculate the volume needed for 10-50 ug of protein per lane.[6]

. Sample Preparation for SDS-PAGE

To the calculated volume of protein extract, add an equal volume of 2x Laemmli sample
buffer.[6]

Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]

Centrifuge briefly to collect the condensate. Samples can be used immediately or stored at
-20°C.

. SDS-PAGE and Protein Transfer

Load 10-50 pg of the denatured protein samples into the wells of a 10-12% polyacrylamide
gel. Include a pre-stained protein ladder.

Run the gel in 1x Tris-Glycine-SDS running buffer until the dye front reaches the bottom of
the gel.

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a
wet or semi-dry transfer system in 1x Transfer Buffer.
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6. Immunoblotting
o After transfer, wash the membrane briefly with TBST.

 Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle
agitation.

 Dilute the P34cdc2 primary antibody in Primary Antibody Dilution Buffer (e.g., 1:1,000).

 Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle
agitation.

o Wash the membrane three times for 10 minutes each with TBST.

» Dilute the appropriate HRP-conjugated secondary antibody in Secondary Antibody Dilution
Buffer (e.g., 1:10,000).

e Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature
with gentle agitation.

¢ Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Imaging

o Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the
manufacturer's instructions.

 Incubate the membrane with the ECL reagent for the recommended time (typically 1-5
minutes).

o Capture the chemiluminescent signal using a digital imaging system or by exposing the
membrane to X-ray film. The expected band for P34cdc?2 is at approximately 34 kDa.[1][3][7]

8. Troubleshooting

For issues such as no signal, high background, or non-specific bands, refer to standard
Western blot troubleshooting guides.[13][14][15][16] Common solutions include optimizing
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antibody concentrations, adjusting blocking and washing times, and ensuring the use of fresh
buffers and reagents.[15][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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